Alectinib

Content Navigation

For crizotinib-resistant NSCLC and CNS metastasis models, generic ALK inhibitors fail due to L1196M gatekeeper mutation and P-gp efflux. Alectinib (CAS 1256580-46-7) overcomes these barriers: • Potent 2 nM IC50 against L1196M mutant kinase for accurate screening. • Brain-to-plasma ratio 0.63-0.94 enables CNS therapeutic concentrations. • BCS Class IV lipophilic API serves as reference for amorphous solid dispersion development. Procure with guaranteed purity and batch consistency for reproducible in vivo PK/PD studies.

CAS Number

Product Name

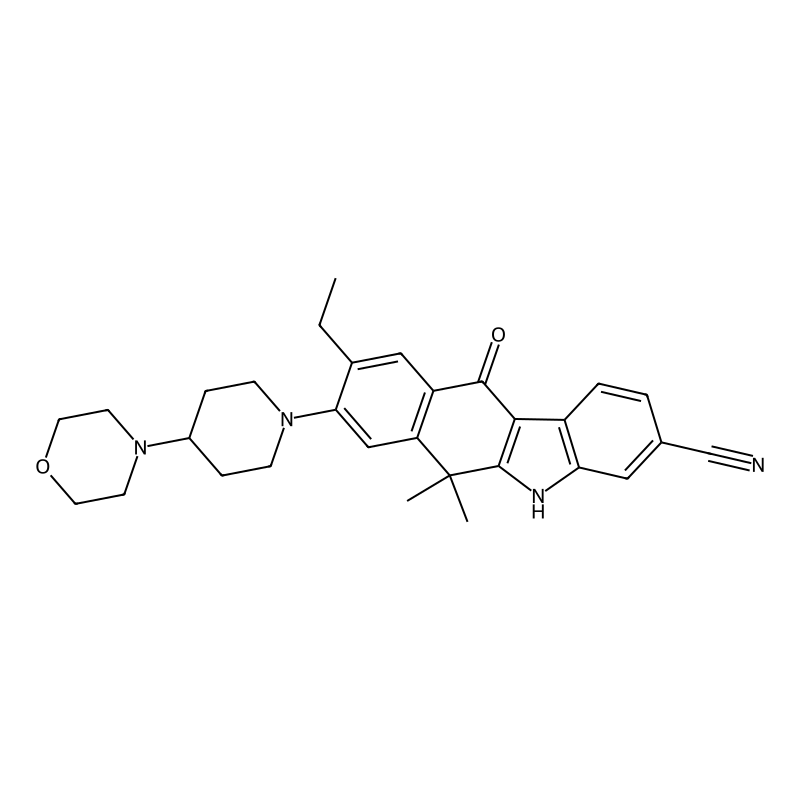

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Alectinib (CAS 1256580-46-7) is a highly selective, second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor, primarily procured for advanced oncology research and formulation development. As a highly lipophilic, Biopharmaceutics Classification System (BCS) Class IV compound, it presents specific handling requirements, being available in both free base and hydrochloride salt forms [2]. Unlike first-generation ALK inhibitors, Alectinib is structurally optimized to bypass P-glycoprotein (P-gp) mediated efflux and bind effectively to mutated ALK kinase domains, making it a critical precursor and tool compound for modeling drug-resistant non-small cell lung cancer (NSCLC) and central nervous system (CNS) metastases [1].

Research Fit

References

- [1] Sakamoto H, et al. CH5424802, a selective ALK inhibitor capable of blocking the resistant gatekeeper mutant. Cancer Cell (2011) 19(5):679-690.

- [2] Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Pharmaceutics (2024) 16(6):790.

Generic substitution of Alectinib with first-generation ALK inhibitors like Crizotinib fails in both in vitro mutant screening and in vivo neurological models due to Crizotinib's vulnerability to the L1196M gatekeeper mutation and its active efflux across the blood-brain barrier[1]. Furthermore, substituting formulated Alectinib with raw, unformulated crystalline Alectinib hydrochloride in in vivo pharmacokinetic studies will result in severe bioavailability failures; the raw API exhibits an extremely low aqueous solubility of approximately 10.3 µg/mL, necessitating specific amorphous solid dispersion (ASD) techniques or surfactant-heavy vehicles to achieve bio-relevant dissolution and reproducible systemic exposure .

Substitution Risk

Overcoming Gatekeeper Mutations in Resistant Cell Lines

In cell-free and in vitro kinase assays, Alectinib demonstrates potent inhibition of the ALK L1196M gatekeeper mutation, a primary mechanism of acquired resistance, whereas Crizotinib is rendered ineffective. Alectinib achieves an IC50 of 2 nM against the L1196M mutant, compared to Crizotinib which fails to suppress this variant [1].

| Evidence Dimension | Inhibitory Concentration (IC50) against ALK L1196M |

| Target Compound Data | Alectinib: 2 nM |

| Comparator Or Baseline | Crizotinib: Resistant / Inactive |

| Quantified Difference | Alectinib restores nanomolar potency against the Crizotinib-resistant L1196M mutation. |

| Conditions | In vitro kinase assay / Ba/F3 cell models |

Essential for researchers procuring a tool compound to establish or validate crizotinib-resistant NSCLC cell lines.

Blood-Brain Barrier Penetration for In Vivo CNS Models

Alectinib is specifically designed to evade P-glycoprotein (P-gp) efflux, allowing it to cross the blood-brain barrier efficiently. In animal models, Alectinib achieves a high brain-to-plasma ratio of 0.63 to 0.94, whereas Crizotinib exhibits a negligible CSF-to-plasma ratio of approximately 0.0026 due to active transport out of the CNS [1].

| Evidence Dimension | Brain/CSF-to-Plasma Ratio |

| Target Compound Data | Alectinib: 0.63 to 0.94 (Brain-to-plasma) |

| Comparator Or Baseline | Crizotinib: 0.0026 (CSF-to-plasma) |

| Quantified Difference | Alectinib demonstrates >200-fold higher relative CNS partitioning compared to Crizotinib. |

| Conditions | In vivo pharmacokinetic sampling / CNS metastasis models |

Dictates the absolute selection of Alectinib over Crizotinib for any in vivo research involving orthotopic brain metastases or neuro-pharmacokinetics.

Solvent Compatibility and Stock Solution Preparation

As a BCS Class IV compound, Alectinib exhibits highly pH-dependent and generally poor aqueous solubility (10.3 µg/mL in water). However, for laboratory procurement and in vitro assay preparation, it demonstrates excellent solubility in organic solvents, reaching up to 4500-5000 µg/mL (approx. 5 mg/mL) in anhydrous DMSO[1].

| Evidence Dimension | Absolute Solubility |

| Target Compound Data | Alectinib in DMSO: ~4500 µg/mL |

| Comparator Or Baseline | Alectinib in Water: 10.3 µg/mL |

| Quantified Difference | ~436-fold higher solubility in DMSO compared to pure water. |

| Conditions | 25°C to 37°C solvent dissolution for stock preparation |

Guides laboratory procurement and protocol design, ensuring researchers utilize anhydrous DMSO to prevent API precipitation in stock solutions.

Formulation Compatibility for Oral Bioavailability

For in vivo dosing, raw crystalline Alectinib hydrochloride yields poor bioavailability. However, processing the API into an Amorphous Solid Dispersion (ASD) using polymers like Soluplus/Gelucire or Apinovex results in up to a 547-fold increase in solubility, achieving >80% drug release within 15 minutes in bio-relevant media compared to the raw crystalline baseline .

| Evidence Dimension | Aqueous Dissolution / Solubility Enhancement |

| Target Compound Data | Alectinib ASD Formulation: >80% release in 15 min (547-fold solubility increase) |

| Comparator Or Baseline | Raw Crystalline Alectinib: Poor dissolution / baseline solubility |

| Quantified Difference | 547-fold enhancement in solubility via solid dispersion techniques. |

| Conditions | Fasted-state bio-relevant media (FaSSIF) dissolution testing |

Crucial for formulation scientists, proving that raw API procurement must be paired with solid dispersion excipients to achieve viable in vivo exposure.

In Vitro Screening of ALK-Resistant NSCLC Cell Lines

Due to its potent 2 nM IC50 against the L1196M gatekeeper mutation, Alectinib is the definitive tool compound for maintaining and assaying crizotinib-resistant Ba/F3 and patient-derived NSCLC cell lines. Procurement of Alectinib ensures accurate baseline establishment for next-generation inhibitor screening[1].

In Vivo Orthotopic Brain Metastasis Modeling

Alectinib's ability to evade P-gp efflux and achieve a brain-to-plasma ratio of 0.63 to 0.94 makes it the required positive control for in vivo models of ALK-driven CNS metastases. It allows researchers to achieve therapeutic concentrations in the brain parenchyma, a scenario impossible with first-generation inhibitors like Crizotinib [2].

Preclinical Excipient and Solid Dispersion Development

As a classic BCS Class IV highly lipophilic molecule, Alectinib serves as an ideal model API for developing novel Amorphous Solid Dispersion (ASD) technologies. Formulation scientists procure Alectinib to benchmark the performance of novel polymers (e.g., Apinovex, Soluplus) in overcoming extreme aqueous insolubility and maximizing gastrointestinal dissolution .

Application Fit Matrix

References

- [1] Sakamoto H, et al. CH5424802, a selective ALK inhibitor capable of blocking the resistant gatekeeper mutant. Cancer Cell (2011) 19(5):679-690.

- [2] Anaplastic lymphoma kinase inhibitors in brain metastases from ALK+ non-small cell lung cancer: hitting the target even in the CNS. Chinese Clinical Oncology (2015) 4(4):38.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

FDA Label

Alecensa as monotherapy is indicated for the first-line treatment of adult patients with anaplastic lymphoma kinase (ALK)-positive advanced non-small cell lung cancer (NSCLC). Alecensa as monotherapy is indicated for the treatment of adult patients with ALK�positive advanced NSCLC previously treated with crizotinib.

Treatment of non-small cell lung carcinoma (NSCLC)

Livertox Summary

Drug Classes

Mechanism of Action

Absorption Distribution and Excretion

When radioactively labeled, 98% of radioactivity was found in feces with 84% of that amount excreted as unchanged alectinib and 6% as M4. Less than 0.5% was found to be recovered in urine.

4016 L

The apparent clearance is 81.9L/hr for alectinib and 217 L/hr for M4.

Metabolism Metabolites

Wikipedia

Methyldioxirane

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

2: Wang LH, Dong T, Liu BB, Zhao XD, Chen JW, Murao K, Zhu W, Zhang GX. Contribution of the renin-angiotensin system in chronic foot-shock induced hypertension in rats. Life Sci. 2015 Jan 15;121:135-44. doi: 10.1016/j.lfs.2014.12.004. Epub 2014 Dec 11. PubMed PMID: 25498894.

3: Kobori H, Mori H, Masaki T, Nishiyama A. Angiotensin II blockade and renal protection. Curr Pharm Des. 2013;19(17):3033-42. Review. PubMed PMID: 23176216; PubMed Central PMCID: PMC3651580.

4: Nishiyama A, Kobori H, Konishi Y, Morikawa T, Maeda I, Okumura M, Kishida M, Hamada M, Nagai Y, Nakagawa T, Ohashi N, Nakano D, Hitomi H, Imanishi M. Mineralocorticoid receptor blockade enhances the antiproteinuric effect of an angiotensin II blocker through inhibiting podocyte injury in type 2 diabetic rats. J Pharmacol Exp Ther. 2010 Mar;332(3):1072-80. doi: 10.1124/jpet.109.158113. Epub 2009 Nov 25. PubMed PMID: 19940106; PubMed Central PMCID: PMC2835438.

5: Zhang GX, Ohmori K, Nagai Y, Fujisawa Y, Nishiyama A, Abe Y, Kimura S. Role of AT1 receptor in isoproterenol-induced cardiac hypertrophy and oxidative stress in mice. J Mol Cell Cardiol. 2007 Apr;42(4):804-11. Epub 2007 Feb 3. PubMed PMID: 17350036.

6: Dollar A, Brown C, Putnam D, McLaughlin T, Okamoto L, Arocho R. A retrospective electronic chart review of blood pressure changes in elderly patients treated with amlodipine or an angiotensin-converting enzyme inhibitor or angiotensin II receptor blocker. Clin Ther. 2002 Jun;24(6):930-41. PubMed PMID: 12117083.

Explore Compound Types